

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of (R)-Odafosfamide

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Compound of Interest		
Compound Name:	(R)-Odafosfamide	
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(R)-Odafosfamide (also known as OBI-3424) is a novel, first-in-class small molecule prodrug that is selectively activated by the aldo-keto reductase 1C3 (AKR1C3) enzyme. This targeted activation mechanism positions it as a promising therapeutic agent for various cancers overexpressing AKR1C3, such as T-cell acute lymphoblastic leukemia (T-ALL), hepatocellular carcinoma, and castrate-resistant prostate cancer.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of (R)-Odafosfamide, intended for researchers, scientists, and drug development professionals.

Pharmacokinetics

(R)-Odafosfamide has been evaluated in preclinical studies involving mice and non-human primates, as well as in a Phase 1 clinical trial in human subjects.[3][4][5]

Preclinical Pharmacokinetics

Pharmacokinetic studies in female H460 tumor-bearing nude mice and cynomolgus monkeys have been conducted. The key pharmacokinetic parameters are summarized in the table below.[3] **(R)-Odafosfamide** demonstrated greater stability in mouse and human plasma compared to monkey plasma and was more stable in mouse and human hepatic microsomes than in those from monkeys.[3]

Table 1: Preclinical Pharmacokinetic Parameters of (R)-Odafosfamide



Species	Dose	Cmax (ng/mL)	Tmax (hr)	AUC (0-t) (ng*hr/mL)	Half-life (t½) (hr)
Mouse	5 mg/kg (i.p.)	1,230	0.25	1,560	1.2
Cynomolgus Monkey	2 mg/kg (i.v.)	3,410	0.58	2,180	0.8

Data extrapolated from supplementary materials of a preclinical study.[2]

Clinical Pharmacokinetics

A Phase 1 dose-escalation study in patients with advanced or metastatic solid tumors demonstrated that **(R)-Odafosfamide** exhibits linear pharmacokinetics over a dose range of 1 to 14 mg/m².[4] Minimal accumulation was observed after repeated dosing.[4] The recommended Phase 2 dose (RP2D) was determined to be 12 mg/m² administered intravenously once every 3 weeks.[5]

Table 2: Human Pharmacokinetic Information from Phase 1 Clinical Trial

Dose Range	Pharmacokinetic Profile	Recommended Phase 2 Dose (RP2D)
1 - 14 mg/m²	Linear	12 mg/m² (i.v., once every 3 weeks)

Information sourced from a Phase 1 clinical trial abstract.[4]

Pharmacodynamics

The pharmacodynamic effects of **(R)-Odafosfamide** are intrinsically linked to its mechanism of action, which is dependent on the expression of AKR1C3 in cancer cells.

Mechanism of Action

(R)-Odafosfamide is a prodrug that is selectively reduced by AKR1C3 in the presence of NADPH. This enzymatic reaction forms a highly reactive intermediate that spontaneously

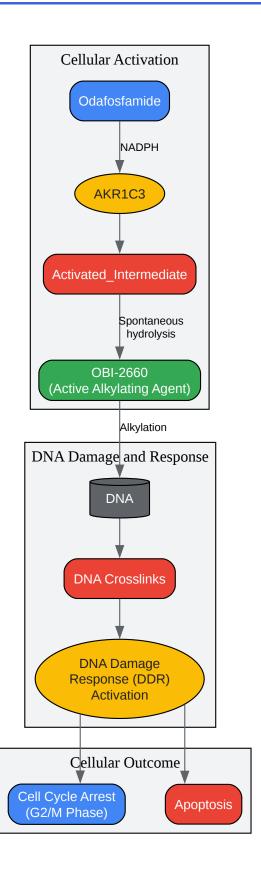






releases a potent DNA alkylating agent, OBI-2660.[2] OBI-2660 then forms intra- and interstrand DNA crosslinks, leading to the activation of the DNA damage response (DDR) pathway, cell cycle arrest, and ultimately, apoptosis.[1][4]





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Mechanism of action of (R)-Odafosfamide.



In Vitro Cytotoxicity

(R)-Odafosfamide has demonstrated potent and selective cytotoxicity against a wide range of cancer cell lines with high AKR1C3 expression. The half-maximal inhibitory concentration (IC50) values are typically in the low nanomolar range for sensitive cell lines.[6]

Table 3: In Vitro Cytotoxicity of (R)-Odafosfamide in Various Cancer Cell Lines

Cell Line	Cancer Type	AKR1C3 Expression	IC50 (nM)
H460	Lung Cancer	High	4.0
T-ALL (median)	T-cell Acute Lymphoblastic Leukemia	High	9.7
B-ALL (median)	B-cell Acute Lymphoblastic Leukemia	Low	60.3
ETP-ALL (median)	Early T-cell Precursor ALL	High	31.5

Data sourced from MedChemExpress.[6]

In Vivo Efficacy

In preclinical studies using patient-derived xenograft (PDX) models of pediatric T-ALL, **(R)-Odafosfamide** treatment resulted in a significant prolongation of event-free survival (EFS).[7] Dosing regimens of 0.5-2.5 mg/kg administered intraperitoneally once weekly for three weeks induced tumor regressions.[8]

Table 4: In Vivo Efficacy of (R)-Odafosfamide in T-ALL PDX Models



PDX Model	Dose Regimen	EFS Prolongation (Treated vs. Control)
T-ALL	2.5 mg/kg, i.p., once weekly for 3 weeks	17.1–77.8 days

Data from a study on preclinical models of T-ALL.[7]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The following is a general protocol for determining the IC50 of **(R)-Odafosfamide** in adherent cancer cell lines.



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Workflow for an in vitro cytotoxicity assay.

- Cell Seeding: Plate cells in 96-well microplates at a predetermined optimal density and allow them to adhere overnight.
- Drug Treatment: Prepare serial dilutions of (R)-Odafosfamide in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plates for a period of 72 hours.
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.



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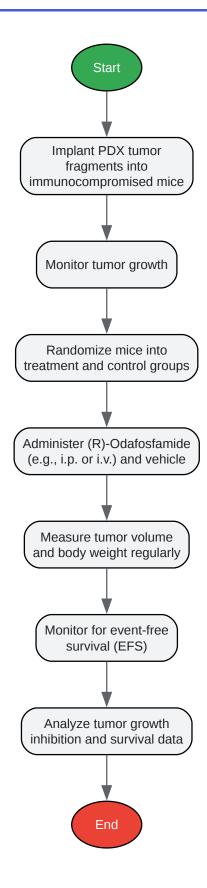
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- Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

In Vivo Efficacy Study in PDX Models

The following protocol outlines a typical in vivo efficacy study using patient-derived xenograft (PDX) models.[9]





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